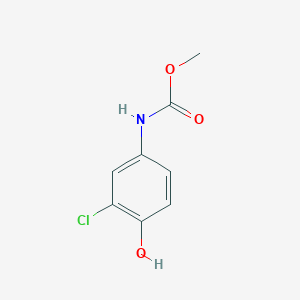
Methyl N-(3-chloro-4-hydroxyphenyl)carbamate
Cat. No. B8718646
Key on ui cas rn:
54840-08-3
M. Wt: 201.61 g/mol
InChI Key: RDYWPHRUXXOABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03933470
Procedure details


Powdered 4-amino-2-chlorophenol (210 grams, 1.46 moles) is added to a dry ethylacetate solution (2100 ml.) of phosgene (210 grams, 2.05 moles) and the mixture is stirred at 0°C. to 10°C. Slowly the reaction mixture is raised to reflux temperature after 1 hour. Further phosgene (20 grams) is passed through the solution during a one-half hour period, then the mixture is heated under reflux during another 30 minute period, cooled to 40°C., and rapidly filtered. The filtrate is evaporated under reduced pressure to a volume of 900 ml. An infrared spectrum of this oil has a peak at 2260 cm.-1 (N=C=O). The isocyanate solution is added to methanol (1.8 liters) with stirring, and the reaction is brought to reflux for 16 hours, then set aside at 20°C. for 48 hours. Evaporation of the reaction mixture affords a viscous oil. Addition of benzene (2 × 300 ml.) followed by evaporation causes the oil to solidify. The crude solid is vacuum dried, melting point 96°C. to 98°C., 250.5 grams (86%). Crystallization of a 5 gram sample from benzene (trace n-hexane) affords crystals, melting point 104°C. to 105°C., 2.76 grams (47%).





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.[CH2:10]([O:12][C:13](=[O:15])C)C.C(Cl)(Cl)=O>C1C=CC=CC=1>[Cl:9][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][C:5]=1[OH:8])[NH:1][C:13](=[O:15])[O:12][CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
210 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C=C1)O)Cl
|
|
Name
|
|
|
Quantity
|
2100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C)=O
|
|
Name
|
|
|
Quantity
|
210 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 0°C. to 10°C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Slowly the reaction mixture is raised
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature after 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux during another 30 minute period
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
rapidly filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated under reduced pressure to a volume of 900 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The isocyanate solution is added to methanol (1.8 liters)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affords a viscous oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization of a 5 gram sample from benzene (trace n-hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affords crystals, melting point 104°C. to 105°C., 2.76 grams (47%)
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(NC(OC)=O)C=CC1O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
